![molecular formula C16H14F3N5O2S B2906654 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 891135-65-2](/img/structure/B2906654.png)
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H14F3N5O2S and its molecular weight is 397.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a derivative of the triazolo-pyrimidine family. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound suggest interactions with various biological targets that may lead to therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C16H17F3N4O2S
- Molecular Weight : 392.39 g/mol
- CAS Number : 891130-70-4
The biological activity of this compound is primarily attributed to its ability to interact with specific biological receptors and enzymes. The 1,2,4-triazolo[4,3-a]pyrimidine scaffold is known for its hydrogen bond accepting and donating capabilities, which facilitate its binding to target proteins.
Target Enzymes and Pathways
Research indicates that compounds with similar structures can inhibit various enzymes:
These interactions may lead to significant biological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of triazolo-pyrimidine derivatives. For instance:
- The compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It showed efficacy against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics in some cases .
Case Studies and Research Findings
Pharmacokinetics
In silico studies have provided insights into the pharmacokinetic profiles of this compound. These studies suggest favorable absorption and distribution characteristics that could enhance its therapeutic efficacy in vivo .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing this triazolopyrimidine derivative?
The compound’s synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyrimidine core followed by thioether and acetamide functionalization. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-triazolo[4,3-a]pyrimidine scaffold using precursors like 5,6-dimethyl-7-oxo-7,8-dihydropyrimidine derivatives.
- Thiolation : Introduction of the thioether group via nucleophilic substitution or coupling reactions (e.g., using mercaptoacetic acid derivatives).
- Acetamide coupling : Reaction with 4-(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Critical parameters : Optimize solvent polarity (e.g., DMF or THF), reaction temperature (60–80°C), and stoichiometric ratios to avoid side products like disulfide formation.
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%).
- Spectroscopic analysis : Confirm structure via 1H- and 13C-NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) .
- Elemental analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do substituent variations on the acetamide group influence biological activity in triazolopyrimidine analogs?
Comparative studies on analogs (e.g., 3-fluorophenyl or 4-ethoxyphenyl derivatives) reveal:
Q. What strategies resolve contradictions between in silico ADME predictions and experimental pharmacokinetic data?
- Discrepancy example : In silico models (e.g., SwissADME) predict moderate bioavailability (~50%), but in vivo studies show rapid clearance.
- Resolution tactics :
- Microsomal stability assays : Identify CYP450-mediated metabolism hotspots (e.g., oxidation of methyl groups on the pyrimidine ring).
- Prodrug design : Mask labile groups (e.g., esterification of the acetamide) to prolong half-life .
- Physiologically-based pharmacokinetic (PBPK) modeling : Refine predictions using species-specific parameters (e.g., hepatic blood flow in rodents) .
Q. How can researchers identify and validate the primary biological targets of this compound?
- Target deconvolution :
- Validation :
Q. Methodological Notes
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-8-9(2)24-14(21-13(8)26)22-23-15(24)27-7-12(25)20-11-5-3-10(4-6-11)16(17,18)19/h3-6H,7H2,1-2H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORXGPQBCMGRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.